molecular formula C26H20F2N4O3S2 B2592715 N-(2,5-difluorophenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 1115570-37-0

N-(2,5-difluorophenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No.: B2592715
CAS No.: 1115570-37-0
M. Wt: 538.59
InChI Key: RGVIJKYLZZYWKL-UHFFFAOYSA-N
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Description

“N-(2,5-difluorophenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide” is a complex organic compound that features a variety of functional groups, including fluorinated aromatic rings, a thiazine ring, and an acetamide group

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in treating certain diseases or conditions.

Industry

In industry, the compound could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,5-difluorophenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the thiazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorinated aromatic ring: This step might involve a nucleophilic aromatic substitution reaction.

    Attachment of the acetamide group: This can be done through an amidation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of “N-(2,5-difluorophenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorinated aromatic rings and thiazine moiety could play crucial roles in binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-difluorophenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide: can be compared with other fluorinated aromatic compounds, thiazine derivatives, and acetamide-containing molecules.

Uniqueness

What sets this compound apart is the combination of its functional groups, which may confer unique reactivity and biological activity. The presence of both fluorinated aromatic rings and a thiazine ring is relatively rare, making it a compound of significant interest.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[6-[(4-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F2N4O3S2/c1-16-6-8-17(9-7-16)14-32-22-5-3-2-4-19(22)25-23(37(32,34)35)13-29-26(31-25)36-15-24(33)30-21-12-18(27)10-11-20(21)28/h2-13H,14-15H2,1H3,(H,30,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVIJKYLZZYWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=C(C=CC(=C5)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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